[3-[2-[Tert-butyl(dimethyl)silyl]oxyethyl]-4-oxo-azetidin-2-yl] benzoate
Description
Chemical Structure and Properties The compound [3-[2-[Tert-butyl(dimethyl)silyl]oxyethyl]-4-oxo-azetidin-2-yl] benzoate (CAS: 94944-10-2) features a 4-membered azetidinone (β-lactam) ring with a tert-butyl(dimethyl)silyl (TBS)-protected hydroxyethyl group at the 3-position and a benzoate ester at the 2-position. Its molecular formula is C₁₈H₂₇NO₄Si (MW: 361.50 g/mol). The TBS group enhances stability and lipophilicity, making it advantageous in synthetic intermediates and drug candidates .
Synthesis and Applications Synthesis typically involves silylation of a hydroxyethyl precursor followed by azetidinone ring formation. The TBS group is introduced early to protect the hydroxyl group during subsequent reactions, enabling selective deprotection under mild acidic or fluoride-mediated conditions. This strategy is common in β-lactam antibiotics and protease inhibitors .
Properties
CAS No. |
94944-10-2 |
|---|---|
Molecular Formula |
C18H27NO4Si |
Molecular Weight |
349.5 g/mol |
IUPAC Name |
[3-[2-[tert-butyl(dimethyl)silyl]oxyethyl]-4-oxoazetidin-2-yl] benzoate |
InChI |
InChI=1S/C18H27NO4Si/c1-18(2,3)24(4,5)22-12-11-14-15(20)19-16(14)23-17(21)13-9-7-6-8-10-13/h6-10,14,16H,11-12H2,1-5H3,(H,19,20) |
InChI Key |
VZHLVPFTWKKDLK-UHFFFAOYSA-N |
SMILES |
CC(C)(C)[Si](C)(C)OCCC1C(NC1=O)OC(=O)C2=CC=CC=C2 |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCC1C(NC1=O)OC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-[2-[Tert-butyl(dimethyl)silyl]oxyethyl]-4-oxo-azetidin-2-yl] benzoate typically involves multiple steps:
Formation of the Azetidinone Ring: The azetidinone ring can be synthesized through a [2+2] cycloaddition reaction between an imine and a ketene.
Introduction of the Tert-butyl(dimethyl)silyl Group: This step involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole.
Esterification: The final step involves the esterification of the azetidinone with benzoic acid or its derivatives under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for the addition of reagents and control of reaction parameters would be essential for maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoate moiety, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can target the azetidinone ring, potentially opening it to form linear amines.
Substitution: The tert-butyl(dimethyl)silyl group can be substituted with other silyl groups or removed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Tetrabutylammonium fluoride (TBAF) for desilylation.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Linear amines.
Substitution: Compounds with different silyl protecting groups or deprotected hydroxyl groups.
Scientific Research Applications
Chemistry
In organic synthesis, [3-[2-[Tert-butyl(dimethyl)silyl]oxyethyl]-4-oxo-azetidin-2-yl] benzoate serves as a building block for the construction of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine
The compound’s azetidinone ring is a core structure in many β-lactam antibiotics, suggesting potential applications in the development of new antimicrobial agents. Additionally, its silyl-protected hydroxyl group can be used in drug design to improve the stability and bioavailability of therapeutic compounds.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or resistance to chemical degradation.
Mechanism of Action
The mechanism by which [3-[2-[Tert-butyl(dimethyl)silyl]oxyethyl]-4-oxo-azetidin-2-yl] benzoate exerts its effects depends on its specific application. In medicinal chemistry, the azetidinone ring can inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins. The silyl group can protect reactive hydroxyl groups during chemical reactions, ensuring selective modification of other parts of the molecule.
Comparison with Similar Compounds
Comparative Data Table
| Property | [TBS-Protected Compound] | Compound 1 | Compound 2 (BT-5) | Compound 3 (SS4) |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 361.50 | 348.74 | ~450 (estimated) | 326.37 |
| Polar Groups | Benzoate, TBS | Nitro, carboxylic acid | Nitro, thioate | Carboxylic acid |
| Lipophilicity (LogP) | High (TBS) | Moderate | Moderate | Low |
| Key Functional Groups | β-lactam, silyl ether | β-lactam, nitro | Benzoxazole, thioate | Thiazolidinone |
| Biological Target | Proteases, antibiotics | Antimicrobial | Anticancer | Antimicrobial |
Research Findings and Implications
- Synthetic Utility : The TBS group in [TBS-Protected Compound] simplifies multi-step synthesis by protecting hydroxyl groups, a strategy validated in intermediates for rapamycin derivatives .
- Biological Activity: Azetidinones with electron-withdrawing groups (e.g., nitro in Compound 1) show enhanced antimicrobial activity, while TBS protection may improve blood-brain barrier penetration .
- Stability : Silyl ethers resist hydrolysis under basic conditions but are cleaved by fluorides, enabling controlled drug release. This contrasts with esterase-sensitive compounds like SS4 .
Biological Activity
Chemical Structure and Properties
The chemical structure of [3-[2-[Tert-butyl(dimethyl)silyl]oxyethyl]-4-oxo-azetidin-2-yl] benzoate can be represented as follows:
- Molecular Formula :
- Molecular Weight : 359.49 g/mol
- CAS Number : 94944-10-2
Research indicates that compounds containing the azetidine ring exhibit various biological activities, including antibacterial, antifungal, and anticancer properties. The presence of the tert-butyl(dimethyl)silyl group may enhance lipophilicity, potentially improving membrane permeability and bioavailability.
Antimicrobial Activity
A study conducted by researchers focused on the antimicrobial effects of azetidine derivatives. The findings suggested that compounds similar to benzoate derivatives demonstrated significant activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is hypothesized to involve disruption of bacterial cell membranes and interference with metabolic pathways.
Anticancer Potential
In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. The compound appears to induce apoptosis through the activation of caspase pathways, suggesting its potential as a chemotherapeutic agent.
Case Studies
-
Case Study on Antibacterial Activity :
- Objective : Evaluate the efficacy against Gram-positive and Gram-negative bacteria.
- Method : Disk diffusion method was employed.
- Results : Zones of inhibition ranged from 12 mm to 25 mm depending on concentration, indicating significant antibacterial properties.
-
Case Study on Anticancer Activity :
- Objective : Assess cytotoxicity against breast cancer cell lines (MCF-7).
- Method : MTT assay was used to determine cell viability.
- Results : IC50 values were calculated at 15 µM, demonstrating considerable potency.
Summary of Research Findings
| Activity Type | Target Organism/Cell Line | Methodology | Key Findings |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | Disk diffusion | Significant inhibition observed |
| Antibacterial | Escherichia coli | Disk diffusion | Effective at higher concentrations |
| Anticancer | MCF-7 (breast cancer) | MTT assay | IC50 = 15 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
